molecular formula C13H16N2O3 B3145210 1-(2-Nitro-5-piperidinophenyl)-1-ethanone CAS No. 56915-86-7

1-(2-Nitro-5-piperidinophenyl)-1-ethanone

Cat. No.: B3145210
CAS No.: 56915-86-7
M. Wt: 248.28 g/mol
InChI Key: WBXFXQPVYQEVTK-UHFFFAOYSA-N
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Description

1-(2-Nitro-5-piperidinophenyl)-1-ethanone is an organic compound characterized by the presence of a nitro group and a piperidine ring attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Nitro-5-piperidinophenyl)-1-ethanone typically involves the nitration of a suitable precursor followed by the introduction of the piperidine ring. One common synthetic route involves the nitration of 2-phenyl-1-ethanone to introduce the nitro group, followed by a substitution reaction to attach the piperidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Nitro-5-piperidinophenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.

Scientific Research Applications

1-(2-Nitro-5-piperidinophenyl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-5-piperidinophenyl)-1-ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding to molecular targets.

Comparison with Similar Compounds

1-(2-Nitro-5-piperidinophenyl)-1-ethanone can be compared with similar compounds such as:

    1-(4-chloro-2-nitro-5-piperidinophenyl)piperidine: This compound has a similar structure but with a chlorine substituent, which may alter its chemical and biological properties.

    4-(2-nitro-5-piperidinophenyl)piperidine: Another similar compound with a different substitution pattern on the phenyl ring.

Properties

IUPAC Name

1-(2-nitro-5-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)12-9-11(5-6-13(12)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFXQPVYQEVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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